molecular formula C25H20N2O2S B2874855 4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312743-78-5

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2874855
CAS No.: 312743-78-5
M. Wt: 412.51
InChI Key: YSDHNCJKLGDDTG-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the properties of N-Methylbenzamide, a related compound, include a molecular weight of 135.16, a boiling point of 167 °C/11 mmHg, and a melting point of 76-78 °C .

Scientific Research Applications

Anticancer Properties

A series of compounds closely related to 4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antifungal Activity

Related compounds, such as variously substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, have been synthesized and tested for their antifungal properties. These compounds exhibited low to moderate antifungal activity, indicating the potential of thiazole derivatives in antifungal research (Saeed et al., 2008).

Synthesis and Chemical Properties

The structural and chemical properties of benzamide derivatives, including those similar to this compound, have been extensively studied. For instance, microwave-assisted synthesis methods have been developed for Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are known for their biological properties. These studies provide insight into efficient synthesis methods and the chemical behavior of such compounds (Tiwari et al., 2017).

Antimicrobial Properties

Thiazole derivatives have been synthesized and confirmed to exhibit antimicrobial activity. The study of thiazole and its derivatives, including compounds structurally related to this compound, highlights the antimicrobial potential of such compounds. These findings suggest the relevance of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, N-Methylbenzamide has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHNCJKLGDDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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